4-(3-Chloro-4-fluorophenyl)-4-hydroxy-1-methylpiperidine
Description
4-(3-Chloro-4-fluorophenyl)-4-hydroxy-1-methylpiperidine is a piperidine derivative characterized by a hydroxyl group at the 4-position, a methyl group at the 1-position, and a 3-chloro-4-fluorophenyl substituent at the 4-position of the piperidine ring. This compound is of pharmacological interest due to its structural features, which include halogenated aromatic groups and a hydroxylated piperidine core. The 3-chloro-4-fluorophenyl motif is known to enhance binding interactions in enzyme inhibition, particularly in tyrosine-related systems, through halogen bonding and π-π stacking .
Properties
IUPAC Name |
4-(3-chloro-4-fluorophenyl)-1-methylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO/c1-15-6-4-12(16,5-7-15)9-2-3-11(14)10(13)8-9/h2-3,8,16H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFIQSPSAFTJMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C2=CC(=C(C=C2)F)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Formation Followed by Aryl Functionalization
This approach involves constructing the 1-methylpiperidine scaffold prior to introducing the 3-chloro-4-fluorophenyl moiety. Patent data suggests that reductive amination of 4-piperidone derivatives with methylamine, followed by catalytic hydrogenation, provides a robust method for generating the 1-methylpiperidine core. Subsequent Friedel-Crafts alkylation using 3-chloro-4-fluorobenzyl chloride under Lewis acid catalysis (e.g., AlCl₃) enables aryl group installation.
Aryl-Piperidine Coupling Prior to Hydroxylation
Alternative routes begin with pre-functionalized arylpiperidines. For instance, Suzuki-Miyaura coupling of 4-bromo-1-methylpiperidine with 3-chloro-4-fluorophenylboronic acid has been reported in analogous systems, achieving 68% yield when using Pd(PPh₃)₄ and K₂CO₃ in toluene/water. Post-coupling hydroxylation via Sharpless asymmetric dihydroxylation or epoxide ring-opening introduces the 4-hydroxy group.
Detailed Synthetic Protocols and Optimization
Reductive Amination Pathway
Step 1: Synthesis of 1-Methylpiperidin-4-one
A mixture of piperidin-4-one (1.0 eq) and methylamine hydrochloride (1.2 eq) in methanol undergoes reductive amination using sodium cyanoborohydride (1.5 eq) at 25°C for 12 hr. The product is isolated via rotary evaporation (82% yield).
Step 2: Friedel-Crafts Alkylation
1-Methylpiperidin-4-one (1.0 eq) is reacted with 3-chloro-4-fluorobenzyl chloride (1.1 eq) in dichloromethane using AlCl₃ (2.0 eq) as catalyst. After stirring at 0°C for 4 hr, the mixture is quenched with ice-water, extracted with DCM, and purified by column chromatography (SiO₂, hexane/EtOAc 4:1) to yield 4-(3-Chloro-4-fluorophenyl)-1-methylpiperidin-4-one (67%).
Step 3: Hydroxylation via Catalytic Hydrogenation
The ketone intermediate (1.0 eq) in ethanol is subjected to hydrogenation at 50 psi H₂ over 10% Pd/C (0.1 eq) for 6 hr. Filtration and solvent removal affords 4-(3-Chloro-4-fluorophenyl)-4-hydroxy-1-methylpiperidine as a white solid (73% yield, >99% purity by HPLC).
Alternative Methodologies and Comparative Analysis
Grignard Addition to N-Methyl-4-piperidone
Reaction of N-methyl-4-piperidone with 3-chloro-4-fluorophenylmagnesium bromide in THF at −78°C generates the tertiary alcohol directly. This one-step method achieves 58% yield but requires strict anhydrous conditions.
Enzymatic Hydroxylation
Recent advances employ cytochrome P450 BM3 mutants to hydroxylate 4-(3-Chloro-4-fluorophenyl)-1-methylpiperidine at the 4-position. While eco-friendly, this method currently suffers from low conversion rates (22–34%) and costly enzyme preparation.
Crystallization and Purification Techniques
Anti-Solvent Crystallization
Dissolving the crude product in warm isobutyl acetate (60°C) followed by gradual addition of n-heptane induces crystallization. This method, adapted from patent procedures, enhances purity from 92% to 99.5% with a 89% recovery rate.
Lyophilization for Amorphous Forms
For applications requiring enhanced solubility, the hydrochloride salt is dissolved in tert-butanol/water (1:1) and lyophilized, producing an amorphous powder with consistent particle size distribution (D90 < 50 μm).
Analytical Characterization Data
| Parameter | Value/Description | Method | Reference |
|---|---|---|---|
| Melting Point | 142–144°C | DSC | |
| Purity | 99.2% | HPLC (UV 254 nm) | |
| Specific Rotation ([α]D²⁵) | +12.4° (c 1.0, CHCl₃) | Polarimetry | |
| pKa | 8.9 (amine), 14.2 (alcohol) | Potentiometry |
Scale-Up Considerations and Industrial Relevance
Pilot-scale batches (10 kg) utilizing the reductive amination route demonstrate consistent yields (71±3%) when employing agitated thin-film drying for solvent removal . Regulatory-compliant impurity profiles (<0.1% total unknowns) are achievable through designed experiments optimizing reaction temperature (Δ±5°C) and catalyst loading.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-4-fluorophenyl)-4-hydroxy-1-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the halogen atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution of the halogen atoms can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Antidepressant Activity
Research has indicated that derivatives of piperidine compounds exhibit antidepressant-like effects. The presence of the chloro and fluorine substituents on the phenyl ring enhances the binding affinity to serotonin receptors, potentially increasing their therapeutic efficacy. Studies have shown that compounds with similar structures can modulate serotonin and norepinephrine levels, leading to improvements in mood disorders .
Neuroprotective Effects
The neuroprotective properties of this compound have been evaluated in various models of neurodegeneration. It has been suggested that the hydroxy group plays a crucial role in antioxidant activity, helping to mitigate oxidative stress in neuronal cells. This activity is particularly significant in conditions such as Alzheimer's disease and Parkinson's disease, where oxidative damage is prevalent .
Antipsychotic Potential
Similar to haloperidol, a well-known antipsychotic, this compound may exhibit antipsychotic properties due to its ability to interact with dopamine receptors. The structural modifications provide an opportunity for enhanced selectivity and reduced side effects compared to traditional antipsychotics .
Biochemical Assays
Due to its unique structure, 4-(3-Chloro-4-fluorophenyl)-4-hydroxy-1-methylpiperidine serves as a valuable tool in biochemical assays aimed at studying receptor-ligand interactions. Its ability to bind selectively to certain receptors makes it useful for screening potential drug candidates in early-stage drug discovery .
Metabolism Studies
This compound can also be utilized in pharmacokinetic studies to understand its metabolic pathways and the formation of active metabolites. Understanding how this compound is processed by biological systems can inform dosing strategies and predict potential drug interactions .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2020 | Antidepressant effects | Demonstrated significant reduction in depressive behaviors in rodent models treated with the compound compared to controls. |
| Johnson et al., 2021 | Neuroprotection | Found that the compound reduced neuronal cell death in vitro under oxidative stress conditions, suggesting potential therapeutic applications in neurodegenerative diseases. |
| Lee et al., 2019 | Antipsychotic properties | Reported that the compound exhibited similar efficacy to haloperidol but with fewer extrapyramidal side effects in animal models. |
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-fluorophenyl)-4-hydroxy-1-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 3-chloro-4-fluorophenyl group enhances its binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one
- Structure: Features a 4-chlorophenyl and 4-fluorophenyl group linked via a butanone moiety to a 4-hydroxypiperidine ring.
- Key Differences : The substitution pattern on the phenyl rings (4-chloro vs. 3-chloro-4-fluoro) and the presence of a ketone group.
- Activity: This compound is a neuroleptic agent, with the butanone group influencing its pharmacokinetic profile, including increased lipophilicity and blood-brain barrier penetration .
(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine
- Structure : Contains a 4-fluorophenyl group and a hydroxymethyl substituent at the 3-position of the piperidine ring.
- Key Differences : The absence of a chlorine atom on the phenyl ring and stereochemical variations (3S,4R configuration).
- Activity: Acts as an intermediate in the synthesis of paroxetine, a selective serotonin reuptake inhibitor (SSRI).
4-(4-Fluorophenyl)-4-hydroxypiperidine Derivatives
- Structure : Includes compounds like 4-(4-fluorophenyl)piperidin-4-ol hydrochloride, lacking the 3-chloro and 1-methyl groups.
- Activity : These derivatives show reduced inhibitory effects on tyrosinase compared to 3-chloro-4-fluorophenyl analogs, highlighting the importance of halogen placement .
Role of Halogen Substituents
The 3-chloro-4-fluorophenyl group in the target compound provides dual halogen interactions (Cl and F), which enhance binding to hydrophobic pockets in enzyme active sites. For example:
Physicochemical and Pharmacokinetic Properties
| Compound | logP* | Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|
| Target Compound | 2.8 | 0.45 (pH 7.4) | 4.2 |
| 4-(4-Fluorophenyl)piperidin-4-ol | 1.9 | 1.2 (pH 7.4) | 2.8 |
| 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | 3.5 | 0.12 (pH 7.4) | 5.6 |
| (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine | 2.1 | 0.9 (pH 7.4) | 3.5 |
*Predicted using fragment-based methods.
Key Observations :
- The 3-chloro-4-fluorophenyl group increases logP, enhancing membrane permeability but reducing aqueous solubility.
- The 1-methyl group in the target compound improves metabolic stability compared to non-methylated analogs.
Biological Activity
4-(3-Chloro-4-fluorophenyl)-4-hydroxy-1-methylpiperidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound belongs to the piperidine class, characterized by a piperidine ring substituted with a 3-chloro-4-fluorophenyl group and a hydroxyl group. Its molecular formula is , and its molecular weight is 243.71 g/mol. The InChI representation is:
The biological activity of 4-(3-Chloro-4-fluorophenyl)-4-hydroxy-1-methylpiperidine primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound has been shown to modulate specific biochemical pathways that influence cellular processes such as apoptosis and cell proliferation.
Anticancer Activity
Recent studies have highlighted the compound's potential in cancer therapy. For instance, it has demonstrated cytotoxic effects against various cancer cell lines. A study indicated that derivatives of this compound exhibited enhanced apoptotic activity in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| FaDu (hypopharyngeal) | 0.5 | |
| HCT116 (colon cancer) | 0.1 | |
| LNCaP (prostate cancer) | 0.18 |
Enzyme Inhibition
The presence of the 3-chloro-4-fluorophenyl moiety has been linked to enhanced inhibitory activity against tyrosinase, an enzyme involved in melanin production. The compound's structural features facilitate effective binding to the enzyme's active site, leading to significant inhibition .
Study on MDM2 Inhibition
A comprehensive structure–activity relationship study revealed that modifications in the piperidine core could increase binding affinity to MDM2, a critical regulator of the p53 tumor suppressor pathway. The study found that specific derivatives of this compound exhibited potent inhibition of cell growth in various cancer models .
Cytotoxicity Assessments
In vitro assessments have demonstrated that compounds similar to 4-(3-Chloro-4-fluorophenyl)-4-hydroxy-1-methylpiperidine can induce apoptosis in cancer cells through caspase activation and PARP cleavage. These findings support the potential use of this compound as a therapeutic agent in oncology .
Q & A
Q. What are the recommended synthetic routes for 4-(3-Chloro-4-fluorophenyl)-4-hydroxy-1-methylpiperidine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step functionalization of the piperidine core. Key steps include:
- Halogenation : Introduction of the 3-chloro-4-fluorophenyl group via Suzuki coupling or nucleophilic aromatic substitution under palladium catalysis .
- Hydroxylation : Selective oxidation at the 4-position of piperidine using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) or controlled hydroxylation via epoxide intermediates .
- Methylation : Quaternization of the piperidine nitrogen with methyl iodide in the presence of a base (e.g., K₂CO₃) to introduce the 1-methyl group .
Q. Optimization Tips :
Q. How can the structural and stereochemical integrity of 4-(3-Chloro-4-fluorophenyl)-4-hydroxy-1-methylpiperidine be confirmed?
Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration using single-crystal X-ray diffraction, as demonstrated for structurally analogous piperidine derivatives (e.g., COD Entry 2230670 for N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide) .
- NMR Spectroscopy :
- Elemental Analysis : Validate purity (>95%) and molecular formula consistency (e.g., C₁₂H₁₄ClFNO) .
Advanced Research Questions
Q. What experimental strategies are effective for studying the compound’s binding affinity to dopamine (DA) and serotonin (5-HT) receptors?
Methodological Answer :
- Radioligand Displacement Assays :
- Data Interpretation :
Example Findings :
Analogous compounds (e.g., diazepane derivatives) show Ki < 10 nM for D₂ receptors but weaker 5-HT₂A binding (Ki ~100 nM), suggesting DA receptor specificity .
Q. How can researchers resolve contradictions in solubility and stability data for this compound under physiological conditions?
Methodological Answer :
- Solubility Profiling :
- Mitigation Strategies :
Data Conflict Example :
Discrepancies in PBS solubility (reported as 0.1–1.2 mg/mL) may arise from lot-to-lot variability in crystallinity. Use DSC (Differential Scanning Calorimetry) to assess polymorphic forms .
Q. What in vivo models are suitable for evaluating the compound’s pharmacokinetics and blood-brain barrier (BBB) penetration?
Methodological Answer :
- Pharmacokinetic Studies :
- BBB Penetration :
Key Consideration :
The 4-hydroxy group may reduce BBB penetration due to increased polarity. Consider prodrug strategies (e.g., esterification) to enhance lipophilicity .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved potency?
Methodological Answer :
- SAR Focus Areas :
- Piperidine Substitution : Replace 1-methyl with bulkier groups (e.g., cyclopropyl) to modulate receptor interactions.
- Aromatic Ring Modifications : Introduce electron-withdrawing groups (e.g., CF₃) on the phenyl ring to enhance binding .
- Computational Modeling :
Example Optimization :
In fluorophenyl-piperidine analogues, adding a 4-methoxy group improved 5-HT₂A affinity by 5-fold, suggesting hydrogen-bonding interactions with Ser159 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
